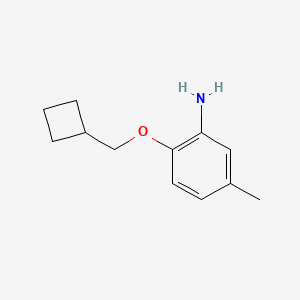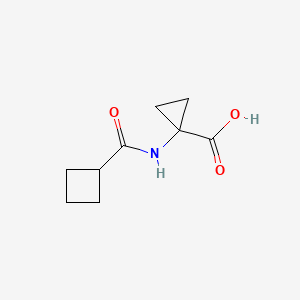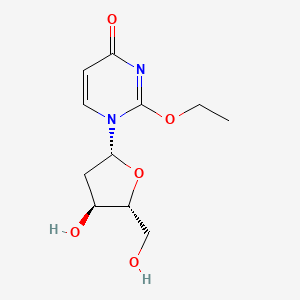
2,3-Dichloro-n-(2',6'-diethylphenyl)maleimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dichloro-n-(2’,6’-diethylphenyl)maleimide is a chemical compound with the molecular formula C14H13Cl2NO2. It is known for its unique structure, which includes a maleimide core substituted with dichloro and diethylphenyl groups. This compound is used in various scientific research applications due to its distinctive chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-n-(2’,6’-diethylphenyl)maleimide typically involves the reaction of maleic anhydride with 2,6-diethylaniline in the presence of chlorinating agents. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the chlorination process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dichloro-n-(2’,6’-diethylphenyl)maleimide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield chlorinated oxides, while substitution reactions can produce a variety of substituted maleimides .
Wissenschaftliche Forschungsanwendungen
2,3-Dichloro-n-(2’,6’-diethylphenyl)maleimide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,3-Dichloro-n-(2’,6’-diethylphenyl)maleimide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their function and leading to various biological effects. The pathways involved in its action are still under investigation, but it is believed to interfere with cellular processes at the molecular level .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2,6-Diethylphenyl)-2,3-dichloromaleimide
- 1-(2,6-Diethylphenyl)-3,4-dichloro-1H-pyrrole-2,5-dione
- 1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(2,6-diethylphenyl)-
Uniqueness
2,3-Dichloro-n-(2’,6’-diethylphenyl)maleimide stands out due to its specific substitution pattern, which imparts unique chemical and physical properties.
Eigenschaften
Molekularformel |
C14H13Cl2NO2 |
|---|---|
Molekulargewicht |
298.2 g/mol |
IUPAC-Name |
3,4-dichloro-1-(2,6-diethylphenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C14H13Cl2NO2/c1-3-8-6-5-7-9(4-2)12(8)17-13(18)10(15)11(16)14(17)19/h5-7H,3-4H2,1-2H3 |
InChI-Schlüssel |
ORINIFVNZFZTBF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=CC=C1)CC)N2C(=O)C(=C(C2=O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Benzene, 1-ethoxy-2,3-difluoro-4-[(4-pentylphenyl)ethynyl]-](/img/structure/B12081307.png)



![1-(3'-Methyl-[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B12081321.png)
![N-[(Z)-(1-amino-2-chloroethylidene)amino]-1-methylpyrrole-2-carboxamide](/img/structure/B12081332.png)

